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Compound of Interest

Compound Name: Maltopentaose

Cat. No.: B1675942 Get Quote

Executive Summary: Maltopentaose, a linear maltooligosaccharide composed of five α-1,4-

linked D-glucose units, serves as a critical substrate in various biological and biotechnological

applications. For researchers, scientists, and drug development professionals, understanding

its specific interactions with cellular machinery, such as ATP-binding cassette (ABC)

transporters, is paramount. This guide provides an in-depth analysis of maltopentaose,

focusing on its biochemical properties, its role in modulating signaling pathways, and detailed

experimental protocols for its study. Quantitative data are presented to facilitate comparative

analysis, and key molecular processes are visualized through detailed diagrams.

Introduction to Maltopentaose
Maltopentaose is a well-defined maltooligosaccharide that plays a significant role in

carbohydrate metabolism and transport, particularly in prokaryotic systems. Its defined

structure makes it an excellent tool for studying protein-carbohydrate interactions and

enzymatic activity.

Chemical and Physical Properties
Maltopentaose is characterized by its specific chemical structure and physical attributes,

which are summarized in the table below. It is the shortest oligosaccharide to be classified as a

maltodextrin and is typically derived from starch by hydrolysis[1].
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Property Value Reference

Molecular Formula C₃₀H₅₂O₂₆ [1]

Molecular Weight 828.72 g/mol [1]

Structure
Five D-glucose units linked by

α-1,4 glycosidic bonds.
[1]

Appearance White powder/crystalline solid -

Solubility

Soluble in water, slightly

soluble in DMSO and

methanol.

-

Purity
Commercially available with

≥90% purity.
-

Classification as a Maltooligosaccharide
Maltooligosaccharides are oligomers of D-glucose linked by α-1,4 glycosidic bonds.

Maltopentaose, with its five glucose units, is a key member of this family and is often used in

research to understand the transport and metabolism of larger carbohydrates.

Biochemical Interactions and Mechanism of Action
Maltopentaose is a key substrate for the maltose/maltodextrin transport system in many

bacteria, most notably Escherichia coli. This system is a canonical example of an ABC

transporter and serves as a model for understanding nutrient uptake.

The MalFGK₂ ABC Transporter System
The transport of maltopentaose across the bacterial inner membrane is mediated by the

MalFGK₂ ABC transporter. This multi-protein complex utilizes the energy of ATP hydrolysis to

move maltooligosaccharides from the periplasm into the cytoplasm. The key components are:

MalE (Maltose-Binding Protein): A periplasmic protein that binds maltopentaose with high

affinity and delivers it to the transmembrane components of the transporter.
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MalF and MalG: Integral membrane proteins that form the translocation channel through

which maltopentaose passes.

MalK: A peripheral membrane protein that forms a homodimer on the cytoplasmic side of the

membrane. MalK contains the ATP-binding cassettes and is responsible for hydrolyzing ATP

to power transport.

The transport cycle is a highly regulated process involving significant conformational changes

in each component, triggered by substrate binding and ATP hydrolysis.

Signaling Pathway of Maltopentaose Transport
The import of maltopentaose is a multi-step process that can be described as a signaling

pathway, where the binding of the substrate initiates a cascade of conformational changes

leading to its translocation.

Binding to MalE: Maltopentaose in the periplasm is captured by the maltose-binding protein,

MalE. This binding event induces a conformational change in MalE, closing the two lobes of

the protein around the oligosaccharide.

Interaction with MalFG: The MalE-maltopentaose complex then docks with the periplasmic

face of the MalFG transmembrane complex.

Signal Transduction to MalK: This docking event transmits a signal through MalF and MalG

to the cytoplasmic MalK subunits.

ATP Hydrolysis: The signal stimulates the ATPase activity of MalK. The binding and

subsequent hydrolysis of ATP at the MalK dimer interface drive a series of conformational

changes in MalF and MalG.

Translocation: These conformational changes are thought to open the transmembrane

channel to the periplasm, allowing the release of maltopentaose from MalE into the

channel, and subsequently opening the channel to the cytoplasm to release the substrate.

Resetting the Transporter: The release of ADP and inorganic phosphate from MalK resets

the transporter to its initial conformation, ready for another cycle.
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Maltopentaose transport via the MalFGK₂ ABC system.

Quantitative Data Summary
Quantitative analysis of the interactions within the maltose transport system is crucial for

building accurate models of nutrient uptake. While extensive data exists for maltose, specific

data for maltopentaose is less common. The following tables summarize available quantitative

data.

Binding Affinity of Maltopentaose to Substrate-Binding
Proteins
The binding affinity of maltooligosaccharides to the periplasmic binding protein is a key

determinant of transport efficiency. The dissociation constant (Kd) is a measure of this affinity,

with lower values indicating tighter binding.
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Ligand
Substrate-
Binding
Protein

Organism
Dissociation
Constant (Kd)

Method

Maltopentaose MusE1345
Gardnerella

swidsinskii

1.147 x 10⁻⁴ M

(114.7 µM)

Isothermal

Titration

Calorimetry

Maltopentaose MusE1346
Gardnerella

swidsinskii

4.407 x 10⁻³ M

(4407 µM)

Isothermal

Titration

Calorimetry

Maltotriose MalE Escherichia coli 0.4 µM
Fluorescence

Quenching

Maltose MalE Escherichia coli 2.0 µM
Fluorescence

Quenching

Note: Data for the canonical MalE from E. coli with maltopentaose is not readily available in

the cited literature. The data from G. swidsinskii provides a valuable reference point for a

homologous system[2].

ATPase Activity of the MalFGK₂ Transporter
The rate of ATP hydrolysis by MalK is modulated by the presence of MalE and the substrate.

While specific rates for maltopentaose are not available, the data for maltose provides a

baseline for the activity of the transporter.

Condition
ATPase Activity
(nmol/min/mg)

Fold Stimulation

Basal (MalFGK₂ only) ~10 1x

+ MalE (unliganded) ~40 ~4x

+ MalE + Maltose ~400 ~40x

Data derived from studies of the E. coli MalFGK₂ transporter reconstituted in nanodiscs.
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Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the

interaction of maltopentaose with transport proteins. These protocols are based on

established methods and can be adapted for specific experimental questions.

Protocol: Isothermal Titration Calorimetry (ITC) for
Binding Affinity Measurement
ITC directly measures the heat released or absorbed during a binding event, allowing for the

determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the

interaction.

Objective: To determine the binding affinity of maltopentaose for a purified maltose-binding

protein (e.g., MalE or a homolog).

Materials:

Purified maltose-binding protein (MBP), dialyzed extensively against the ITC buffer.

Maltopentaose solution, prepared in the final dialysis buffer.

ITC Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5. The buffer must be identical for the

protein and the ligand to avoid heats of dilution.

Isothermal Titration Calorimeter.

Methodology:

Sample Preparation:

Prepare a 20-50 µM solution of the MBP in ITC buffer. The exact concentration will depend

on the expected Kd.

Prepare a 200-500 µM solution of maltopentaose in the same ITC buffer. The ligand

concentration should be 10-20 times that of the protein concentration.
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Degas both solutions for 10-15 minutes immediately before the experiment to prevent air

bubbles.

ITC Instrument Setup:

Set the experimental temperature (e.g., 25°C).

Fill the sample cell with the MBP solution.

Fill the injection syringe with the maltopentaose solution.

Titration:

Perform an initial injection of 0.5-1 µL to remove any air from the syringe tip and to allow

for equilibration. This data point is typically discarded during analysis.

Perform a series of 20-30 injections of 1-2 µL of the maltopentaose solution into the

sample cell, with a spacing of 120-180 seconds between injections to allow the signal to

return to baseline.

Data Analysis:

Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

Plot the heat change against the molar ratio of ligand to protein.

Fit the resulting binding isotherm to a suitable model (e.g., a one-site binding model) to

determine the Kd, n, and ΔH.
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Workflow for Isothermal Titration Calorimetry.

Protocol: Reconstituted Liposome Transport Assay
This assay measures the uptake of a substrate, such as radiolabeled maltopentaose, into

artificial lipid vesicles (proteoliposomes) containing the reconstituted transporter protein.

Objective: To measure the transport of maltopentaose by the MalFGK₂ complex.
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Materials:

Purified MalFGK₂ transporter complex.

E. coli polar lipids or a defined lipid mixture (e.g., POPE/POPG).

Radiolabeled maltopentaose (e.g., [¹⁴C]-maltopentaose).

Detergent (e.g., n-dodecyl-β-D-maltopyranoside, DDM).

Bio-Beads for detergent removal.

Internal Buffer: e.g., 50 mM HEPES-KOH, 200 mM KCl, 2 mM MgSO₄, pH 7.5.

External Buffer: e.g., 50 mM HEPES-KOH, 200 mM NaCl, 2 mM MgSO₄, pH 7.5.

ATP and an ATP-regenerating system (creatine kinase and phosphocreatine).

Rapid filtration apparatus and filters (e.g., 0.22 µm nitrocellulose).

Methodology:

Preparation of Proteoliposomes:

Solubilize lipids in the internal buffer containing detergent to form micelles.

Add the purified MalFGK₂ protein to the lipid-detergent mixture at a desired protein-to-lipid

ratio (e.g., 1:500 w/w).

Incubate for 30 minutes at 4°C to allow the protein to incorporate into the micelles.

Remove the detergent by adding Bio-Beads and incubating for several hours at 4°C. This

will lead to the spontaneous formation of proteoliposomes.

Harvest the proteoliposomes by ultracentrifugation.

Loading of ATP:

Resuspend the proteoliposomes in internal buffer.
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Load ATP and the ATP-regenerating system into the proteoliposomes by several cycles of

freeze-thawing (e.g., freezing in liquid nitrogen and thawing at room temperature).

Extrude the proteoliposomes through a polycarbonate filter (e.g., 400 nm) to create

unilamellar vesicles of a defined size.

Transport Assay:

Equilibrate the proteoliposomes at the desired temperature (e.g., 37°C).

Initiate the transport reaction by adding a known concentration of radiolabeled

maltopentaose to the external buffer.

At specific time points, take aliquots of the reaction mixture and quench the reaction by

rapid filtration through a nitrocellulose filter.

Wash the filter immediately with ice-cold external buffer to remove non-transported

substrate.

Quantification:

Measure the radioactivity retained on the filter using liquid scintillation counting.

Calculate the rate of maltopentaose uptake over time.

Applications in Research and Drug Development
Maltopentaose and the MalFGK₂ system have several applications in basic and applied

research:

Model System for ABC Transporters: The well-characterized nature of the maltose transport

system makes it an ideal model for studying the general mechanisms of ABC transporters,

which are implicated in numerous human diseases, including cystic fibrosis and multidrug

resistance in cancer.

High-Throughput Screening: The transport assay can be adapted for high-throughput

screening of compound libraries to identify potential inhibitors or modulators of ABC

transporters.
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Structural Biology: Maltopentaose can be used to stabilize specific conformational states of

the MalE and the MalFGK₂ complex for structural studies by X-ray crystallography or cryo-

electron microscopy.

Drug Delivery: The specificity of the MalE-maltopentaose interaction could potentially be

exploited for targeted drug delivery systems.

Conclusion
Maltopentaose is a valuable tool for researchers studying carbohydrate transport and

metabolism. Its specific interaction with the MalFGK₂ ABC transporter provides a powerful

system for dissecting the molecular mechanisms of active transport. The quantitative data and

detailed protocols provided in this guide offer a foundation for designing and executing rigorous

experiments to further elucidate the role of maltooligosaccharides in biological systems and to

explore their potential in therapeutic development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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